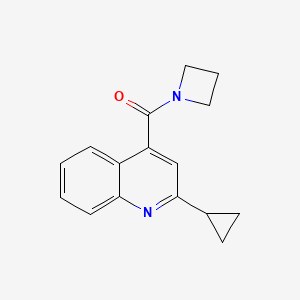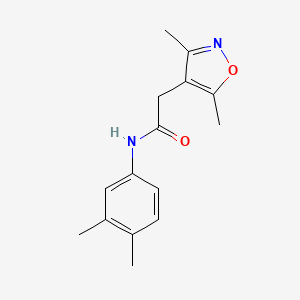
1-benzyl-N-(3,5-difluorophenyl)pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-N-(3,5-difluorophenyl)pyrazole-4-carboxamide, also known as BDFPC, is a chemical compound that has gained significant attention in scientific research. BDFPC belongs to the pyrazole family of compounds and has been studied for its potential applications in various fields, including medicinal chemistry and neuroscience.
Mecanismo De Acción
The exact mechanism of action of 1-benzyl-N-(3,5-difluorophenyl)pyrazole-4-carboxamide is not yet fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of certain neurotransmitters in the brain, including gamma-aminobutyric acid (GABA) and glutamate. 1-benzyl-N-(3,5-difluorophenyl)pyrazole-4-carboxamide has also been shown to interact with certain ion channels in the brain, including the voltage-gated sodium channel.
Biochemical and Physiological Effects
1-benzyl-N-(3,5-difluorophenyl)pyrazole-4-carboxamide has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. It has been shown to reduce inflammation and oxidative stress, as well as to improve cognitive function in animal models of neurodegenerative diseases. 1-benzyl-N-(3,5-difluorophenyl)pyrazole-4-carboxamide has also been shown to have analgesic and anti-anxiety effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-benzyl-N-(3,5-difluorophenyl)pyrazole-4-carboxamide in lab experiments is its relatively low toxicity and high selectivity for certain neurotransmitter systems. However, one limitation of using 1-benzyl-N-(3,5-difluorophenyl)pyrazole-4-carboxamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are many potential future directions for research on 1-benzyl-N-(3,5-difluorophenyl)pyrazole-4-carboxamide. Some possible areas of focus include:
1. Further exploration of the pharmacological properties of 1-benzyl-N-(3,5-difluorophenyl)pyrazole-4-carboxamide, including its effects on other neurotransmitter systems and ion channels.
2. Investigation of the potential therapeutic applications of 1-benzyl-N-(3,5-difluorophenyl)pyrazole-4-carboxamide in the treatment of neurodegenerative diseases and other neurological disorders.
3. Development of new synthesis methods for 1-benzyl-N-(3,5-difluorophenyl)pyrazole-4-carboxamide that improve its solubility and purity.
4. Investigation of the potential side effects and toxicity of 1-benzyl-N-(3,5-difluorophenyl)pyrazole-4-carboxamide in animal models and in humans.
5. Exploration of the potential interactions between 1-benzyl-N-(3,5-difluorophenyl)pyrazole-4-carboxamide and other drugs or compounds.
Métodos De Síntesis
1-benzyl-N-(3,5-difluorophenyl)pyrazole-4-carboxamide can be synthesized using a variety of methods, including the reaction of 3,5-difluorophenylhydrazine with benzyl isocyanide, followed by the addition of 4-chlorobutyric acid. The resulting compound is then subjected to a series of purification steps to obtain 1-benzyl-N-(3,5-difluorophenyl)pyrazole-4-carboxamide in its pure form.
Aplicaciones Científicas De Investigación
1-benzyl-N-(3,5-difluorophenyl)pyrazole-4-carboxamide has been studied extensively for its potential applications in medicinal chemistry and neuroscience. It has been shown to have a variety of pharmacological properties, including anti-inflammatory, analgesic, and anti-anxiety effects. 1-benzyl-N-(3,5-difluorophenyl)pyrazole-4-carboxamide has also been studied for its potential neuroprotective properties, with some studies suggesting that it may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
1-benzyl-N-(3,5-difluorophenyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N3O/c18-14-6-15(19)8-16(7-14)21-17(23)13-9-20-22(11-13)10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIYBYOBSZMQOOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=N2)C(=O)NC3=CC(=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-N-(3,5-difluorophenyl)pyrazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,4-dihydro-2H-quinolin-1-yl-(7-methylimidazo[1,2-a]pyridin-2-yl)methanone](/img/structure/B7461436.png)


![6-[2-(propan-2-ylamino)-1,3-thiazol-4-yl]-3H-1,3-benzoxazol-2-one](/img/structure/B7461460.png)
![3-[1-[2-[2-(methylsulfanylmethyl)benzimidazol-1-yl]acetyl]piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7461464.png)
![N-[2-(difluoromethylsulfanyl)phenyl]benzamide](/img/structure/B7461478.png)
![4-[2-(3-methoxyanilino)-2-oxoethoxy]-N-(1-pyridin-2-ylethyl)benzamide](/img/structure/B7461494.png)
![2-(Benzimidazol-1-ylmethyl)-8-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7461501.png)
![N-[2-(furan-2-ylmethylamino)-2-oxoethyl]-1-methyl-4-(2-methyl-1,3-thiazol-4-yl)pyrrole-2-carboxamide](/img/structure/B7461502.png)
![1-[[3-(2-Methylpiperidin-1-yl)sulfonylbenzoyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7461505.png)
![N-[(2-fluorophenyl)methyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B7461507.png)